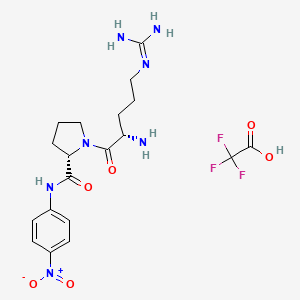

H-Arg-Pro-pNA Trifluoroacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-Arg-Pro-pNA Trifluoroacetate is a synthetic peptide substrate commonly used in biochemical research. It is composed of the amino acids arginine (Arg) and proline (Pro) linked to p-nitroaniline (pNA) and stabilized with trifluoroacetate. This compound is particularly valuable in the study of proteolytic enzymes, as it serves as a chromogenic substrate that releases a measurable color change upon enzymatic cleavage.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Pro-pNA Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a resin. The process includes:

Coupling: The amino acids are coupled using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a TFA-based cleavage cocktail.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder form.

化学反应分析

Types of Reactions

H-Arg-Pro-pNA Trifluoroacetate primarily undergoes enzymatic hydrolysis. This reaction involves the cleavage of the peptide bond between the proline and p-nitroaniline by proteolytic enzymes such as trypsin or chymotrypsin.

Common Reagents and Conditions

Enzymes: Proteolytic enzymes like trypsin, chymotrypsin, or other serine proteases.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH (7.4).

Temperature: Reactions are typically conducted at 37°C to mimic physiological conditions.

Major Products

The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which can be detected spectrophotometrically due to its yellow color.

科学研究应用

Enzymatic Studies

H-Arg-Pro-pNA trifluoroacetate serves as a substrate for various enzymes, particularly prolyl aminopeptidases. Its structure allows for the examination of enzyme kinetics and specificity.

Case Study: Prolyl Aminopeptidase Activity

In a study investigating prolyl aminopeptidase activity, H-Arg-Pro-pNA was utilized to measure the enzyme's catalytic efficiency. The substrate was cleaved by the enzyme, producing a measurable chromogenic product, which facilitated kinetic analysis. The reaction followed Michaelis-Menten kinetics, confirming its utility in enzyme characterization .

Diagnostic Assays

The compound is also employed in the development of diagnostic assays, particularly for diseases related to protein misfolding and degradation.

Table 1: Diagnostic Applications

Therapeutic Development

This compound has potential therapeutic applications, particularly in drug design and delivery systems.

Case Study: Drug Delivery Systems

Recent research highlighted its role in enhancing the efficacy of cell-penetrating peptides (CPPs) when conjugated with PNA (peptide nucleic acid). The incorporation of H-Arg-Pro-pNA into CPPs significantly improved cellular uptake and splicing correction activity in models of muscular dystrophy . This application underscores its importance in gene therapy strategies.

Molecular Biology Research

The compound is instrumental in molecular biology for studying protein interactions and modifications.

Table 2: Molecular Biology Applications

作用机制

The mechanism of action of H-Arg-Pro-pNA Trifluoroacetate involves its recognition and cleavage by specific proteolytic enzymes. The enzyme binds to the peptide substrate, positioning the peptide bond for nucleophilic attack by the enzyme’s active site serine residue. This results in the cleavage of the peptide bond and the release of p-nitroaniline, which can be quantified spectrophotometrically.

相似化合物的比较

Similar Compounds

H-Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA Trifluoroacetate: Another chromogenic substrate used for studying different proteolytic enzymes.

H-Arg-Pro-pNA Acetate: Similar to the trifluoroacetate salt but with acetate as the counterion.

Uniqueness

H-Arg-Pro-pNA Trifluoroacetate is unique due to its specific amino acid sequence and the presence of the trifluoroacetate counterion, which enhances its stability and solubility. This makes it particularly suitable for use in various biochemical assays and research applications.

属性

IUPAC Name |

(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N7O4.C2HF3O2/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28;3-2(4,5)1(6)7/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21);(H,6,7)/t13-,14-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCDKJUJRNJMPO-IODNYQNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26F3N7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。